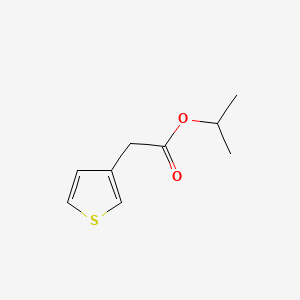

Isopropyl thiophene-3-acetate

Description

Significance of Thiophene (B33073) Scaffolds in Synthetic Chemistry

Thiophene and its derivatives are cornerstone building blocks in synthetic chemistry, largely owing to their versatile structural and pharmacophoric properties. nih.gov Discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), thiophene has since become a privileged scaffold in medicinal chemistry and materials science. derpharmachemica.comnih.gov Its structural similarity to benzene allows it to act as a bioisosteric replacement for phenyl rings in drug design, which can enhance drug-receptor interactions and modify solubility and metabolism. nih.gov The sulfur atom within the thiophene ring is a key feature, capable of participating in hydrogen bonding, which can be crucial for a molecule's biological activity. nih.gov Thiophene derivatives are integral to a wide array of pharmaceuticals, including antibacterial, antipsychotic, anticancer, analgesic, and anti-inflammatory agents. benthamdirect.com Beyond medicine, these scaffolds are vital in the development of organic electronic materials. smolecule.com

Overview of Ester Derivatives in Organic Synthesis and Materials Science

Esters are a fundamental functional group in organic chemistry, formed by the reaction of an acid and an alcohol. wikipedia.org They are ubiquitous in nature, contributing to the fragrances of fruits and flowers, and are crucial components of lipids. wikipedia.org In the laboratory and in industry, the esterification reaction is a foundational method for creating a vast array of molecules. mdpi.com Ester derivatives are not only key intermediates in the synthesis of complex organic molecules but also find direct applications as solvents, plasticizers, and lubricants. wikipedia.org In materials science, the incorporation of ester functionalities into polymers, such as polyesters, is of immense importance. wikipedia.orgmdpi.com The properties of these materials, including their solubility, thermal stability, and biodegradability, can be finely tuned by altering the structure of the ester group. nih.gov This versatility makes ester derivatives central to the development of new materials, from biodegradable plastics to advanced electroactive polymers for tissue engineering. nih.gov

Positioning of Isopropyl Thiophene-3-acetate within Advanced Chemical Research

Isopropyl thiophene-3-acetate is a specific thiophene derivative that combines the structural features of a thiophene ring and an isopropyl ester group. smolecule.comontosight.ai This unique combination of a heterocyclic aromatic system and an ester functional group makes it a valuable compound in several areas of chemical research. It serves as a building block for the synthesis of more complex thiophene-containing molecules, which are of interest for their potential biological activities and applications in materials science. smolecule.comontosight.ai Specifically, it has been noted for its role in the development of organic electronic materials like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). smolecule.com

Current Gaps and Future Directions in Thiophene Ester Research

While the synthesis and applications of many thiophene derivatives are well-established, the field of thiophene ester research continues to evolve. A significant area of ongoing research is the development of more efficient and environmentally friendly synthetic methods, including the use of enzymatic catalysts and continuous flow systems. There is also a continuous search for novel thiophene-based polymers with enhanced electronic and optical properties for next-generation solar technologies and other electronic devices. researchgate.netuwaterloo.ca Furthermore, exploring the full potential of thiophene esters in medicinal chemistry remains a key objective, with studies focusing on their interactions with biological targets to design new therapeutic agents. benthamdirect.comontosight.ai The investigation into the structure-property relationships of these compounds is crucial for tailoring materials with specific functionalities. mdpi.com Future research will likely focus on overcoming challenges in scalability and long-term stability of thiophene-based materials to facilitate their commercial viability. researchgate.net

| Property | Description |

| Molecular Formula | C9H12O2S |

| Molecular Weight | 184.25 g/mol |

| Classification | Thiophene derivative, Ester |

| Key Structural Features | Five-membered aromatic thiophene ring, Isopropyl ester group at the 3-position |

| Research Area | Application of Isopropyl Thiophene-3-acetate |

| Organic Synthesis | Building block for more complex thiophene derivatives. smolecule.com |

| Materials Science | Development of organic electronic materials (e.g., OFETs, OLEDs). smolecule.com |

| Biological Research | Studied for potential biological activities, serving as a pharmaceutical intermediate. smolecule.comontosight.ai |

Structure

3D Structure

Properties

CAS No. |

53064-74-7 |

|---|---|

Molecular Formula |

C9H12O2S |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

propan-2-yl 2-thiophen-3-ylacetate |

InChI |

InChI=1S/C9H12O2S/c1-7(2)11-9(10)5-8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

UHMOHYVZZQBQIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC1=CSC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Isopropyl Thiophene 3 Acetate

Chemo- and Regioselectivity in Thiophene-3-acetate Synthesis

The chemo- and regioselectivity of electrophilic substitution and metal-catalyzed functionalization on a thiophene (B33073) ring are of paramount importance in the synthesis of 3-substituted derivatives like isopropyl thiophene-3-acetate. The thiophene ring is an electron-rich heterocycle, with the C2 and C5 positions being the most electronically activated and sterically accessible for substitution. umsl.edu This inherent reactivity makes direct functionalization at the C3 or C4 positions a significant challenge.

Controlling regioselectivity in the synthesis of 3-substituted thiophenes often requires multi-step strategies or advanced catalytic systems. One common approach involves the use of a directing or blocking group. For instance, a bromo-substituent can be placed at the C2-position to block this highly reactive site, thereby directing subsequent functionalization, such as palladium-catalyzed direct arylation, to the C5-position. masterorganicchemistry.comnih.gov While this strategy is effective for C5 functionalization, achieving C3 substitution requires a different precursor, typically starting with a compound already functionalized at the 3-position, such as thiophene-3-carboxylic acid or thiophene-3-acetonitrile.

Another powerful strategy involves the construction of the thiophene ring itself through cyclization reactions, which can pre-install the desired substitution pattern. researchgate.net For example, the Fiesselmann thiophene synthesis allows for the creation of substituted thiophenes from appropriate starting materials, offering a route to specific isomers that are difficult to obtain through direct functionalization. acs.org

Palladium-catalyzed cross-coupling reactions have also been developed to control regioselectivity. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve regiodivergent synthesis, selectively functionalizing either the C2 or C5 position of a 3-substituted thiophene. While these methods primarily address C2/C5 selectivity, the principles underscore the catalytic challenges that must be overcome for selective C3 functionalization. The functionalization of C-H bonds at the β-positions (C3 and C4) of thiophenes is generally more challenging than at the α-positions (C2 and C5). acs.org

Methodological Advancements in Ester Synthesis Relevant to Thiophene Systems

The final step in the synthesis of isopropyl thiophene-3-acetate is the esterification of a suitable precursor, such as thiophene-3-acetic acid, with isopropanol (B130326). Advancements in ester synthesis, particularly those amenable to heterocyclic systems, are crucial for achieving high yields and purity.

The choice of catalyst is critical in the esterification process. Traditional methods like the Fischer-Speier esterification use a strong Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with an excess of the alcohol to drive the equilibrium towards the ester product. wikipedia.orgorganic-chemistry.org While effective, these conditions can sometimes lead to degradation of sensitive heterocyclic substrates.

Modern catalytic methods offer milder and more selective alternatives. Palladium-based catalysts have been successfully employed for the carbonylative synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. nih.govresearchgate.net In these reactions, a PdI₂/KI system catalyzes the cyclization and subsequent carbonylation-alkoxycarbonylation sequence under CO and air. The screening of reaction conditions is vital for optimizing yield and selectivity.

Zirconium-based Lewis acid catalysts, such as Zr(Cp)₂(CF₃SO₃)₂·THF, have also been shown to be effective for the esterification of various carboxylic acids and alcohols, including heteroaromatic substrates like 2-thiophene ethanol. nih.govacs.org These catalysts are often moisture-tolerant, which simplifies the reaction setup. N-Heterocyclic Carbene (NHC) catalysts, co-catalyzed by a simple carboxylic acid like benzoic acid, have emerged as powerful tools for the oxidative esterification of aldehydes, a reaction that could be adapted for thiophene-containing substrates. nih.govd-nb.info

Below is a table summarizing various catalytic systems used in the synthesis of thiophene-related esters.

| Catalyst System | Substrate(s) | Alcohol/Reagent | Yield | Reference |

| PdI₂ (5 mol %), KI (2.5 equiv) | 2-(Methylthio)phenylacetylenes | Methanol (B129727) | 57-83% | nih.govresearchgate.net |

| Zr(Cp)₂(CF₃SO₃)₂·THF (2 mol %) | Thiophene-2-carboxylic acid | 2-Phenylethanol | 61% | nih.govacs.org |

| Pyridinium tribromide / H₂SO₄ | 2-Methylthiophene-3-carboxylic acid | Ethanol | ~84% (bromination) | |

| N-Heterocyclic Carbene (NHC) / Benzoic Acid | Aldehydes | Alcohols | High Yields | nih.gov |

This table is for illustrative purposes and shows yields for related thiophene ester syntheses, not specifically for isopropyl thiophene-3-acetate.

The reaction medium plays a crucial role in the synthesis of thiophene esters, influencing solubility, reaction rates, and catalyst stability. In palladium-catalyzed direct arylation reactions on thiophenes, polar aprotic solvents like N,N-dimethylacetamide (DMA) are often employed. masterorganicchemistry.comnih.gov For certain palladium-catalyzed carbonylations leading to benzothiophene (B83047) esters, the reaction can be successfully performed in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), which allows for recycling of the catalytic system. nih.govresearchgate.net

The choice of solvent can also be critical in classic esterification. Non-polar solvents like toluene (B28343) may be used to facilitate the removal of water via azeotropic distillation (e.g., using a Dean-Stark apparatus), which is a common technique to drive the Fischer esterification equilibrium toward the products. wikipedia.org Kinetic studies on the esterification of heterocyclic carboxylic acids with diazodiphenylmethane (B31153) have shown that the reaction constants are affected by the solvent, which is attributed to the solvation of the transition state. researchgate.net

The following table highlights solvents used in relevant synthetic procedures.

| Reaction Type | Solvent | Purpose / Observation | Reference |

| Pd-catalysed Direct Arylation | DMA | Effective solvent for the coupling reaction. | masterorganicchemistry.comnih.gov |

| Pd-catalysed Carbonylative Cyclization | BmimBF₄ (Ionic Liquid) | Allows for catalyst recycling. | nih.govresearchgate.net |

| Fischer Esterification | Toluene / Hexane | Allows for azeotropic removal of water. | wikipedia.org |

| Esterification with Diazodiphenylmethane | Ethanol | Solvent affects reaction constants via transition state solvation. | researchgate.net |

Understanding the reaction kinetics of the esterification process is fundamental to optimizing reaction conditions for the synthesis of isopropyl thiophene-3-acetate. The Fischer-Speier esterification is a thermodynamically controlled equilibrium process. wikipedia.org The reaction mechanism involves several reversible steps: initial protonation of the carboxylic acid carbonyl group by the acid catalyst, nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester. masterorganicchemistry.comorganic-chemistry.org

Kinetic studies on zirconium-catalyzed esterifications have been used as a tool for the rational optimization of the process, allowing for the use of equimolar amounts of reagents. nih.govacs.org These analyses help in elucidating the operating mechanism and identifying rate-limiting steps. For the classic Fischer esterification, the rate is influenced by the steric hindrance of both the carboxylic acid and the alcohol, as well as the concentration of the catalyst and the efficiency of water removal. chembam.com

Advanced Spectroscopic and Structural Elucidation of Isopropyl Thiophene 3 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional experiments, provides a complete picture of atomic connectivity and the electronic environment of the nuclei.

The ¹H NMR spectrum of Isopropyl thiophene-3-acetate provides distinct signals for each unique proton environment. The thiophene (B33073) ring protons appear in the aromatic region, while the methylene (B1212753) protons of the acetate (B1210297) group and the methine and methyl protons of the isopropyl group appear in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing ester group and the electronic nature of the thiophene ring.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ester is characteristically downfield, while the thiophene carbons and isopropyl carbons appear at predictable chemical shifts. hmdb.cawashington.edu

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Isopropyl thiophene-3-acetate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H2 | ~7.4 | - |

| Thiophene H4 | ~7.1 | - |

| Thiophene H5 | ~7.3 | - |

| Methylene (-CH₂-) | ~3.8 | ~35-40 |

| Isopropyl Methine (-CH-) | ~5.0 | ~68-70 |

| Isopropyl Methyl (-CH₃) | ~1.2 | ~21-23 |

| Thiophene C2 | - | ~128-130 |

| Thiophene C3 | - | ~130-132 |

| Thiophene C4 | - | ~125-127 |

| Thiophene C5 | - | ~126-128 |

| Carbonyl (C=O) | - | ~170-172 |

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by revealing correlations between nuclei. columbia.edu

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings. For Isopropyl thiophene-3-acetate, COSY would show correlations between the adjacent protons on the thiophene ring and a strong correlation between the methine and methyl protons of the isopropyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond ¹H-¹³C correlations. columbia.edu It allows for the unambiguous assignment of each carbon atom that is bonded to a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-4 bonds) ¹H-¹³C couplings, which is instrumental in connecting the molecular fragments. columbia.eduresearchgate.networktribe.com Key HMBC correlations would include the coupling from the methylene protons (-CH₂-) to the ester carbonyl carbon (C=O) and to carbons C3 and C4 of the thiophene ring. Additionally, correlations from the isopropyl methine proton (-CH-) to the carbonyl carbon and the methyl carbons would confirm the ester structure.

Expected 2D NMR Correlations for Isopropyl thiophene-3-acetate

| 2D Experiment | Correlating Nuclei | Type of Information Provided |

| COSY | Thiophene H4 ↔ Thiophene H5 | Connectivity of adjacent thiophene protons |

| Isopropyl -CH- ↔ Isopropyl -CH₃ | Connectivity within the isopropyl group | |

| HSQC | Thiophene Protons ↔ Thiophene Carbons | Direct C-H bond assignments in the ring |

| Methylene -CH₂- ↔ Methylene Carbon | Direct C-H bond assignment of the acetate linker | |

| Isopropyl Protons ↔ Isopropyl Carbons | Direct C-H bond assignments in the isopropyl group | |

| HMBC | Methylene -CH₂- ↔ Carbonyl C=O | Confirms acetate structure |

| Methylene -CH₂- ↔ Thiophene C3, C4 | Links the acetate group to the thiophene ring | |

| Isopropyl -CH- ↔ Carbonyl C=O | Confirms isopropyl ester structure | |

| Thiophene H2 ↔ Thiophene C3, C4 | Confirms ring connectivity |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

For Isopropyl thiophene-3-acetate, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester group. Other key vibrations include the C-O stretches of the ester, C-H stretches of the aliphatic and aromatic portions, and characteristic vibrations of the thiophene ring, such as C=C and C-S stretching. researchgate.netresearchgate.net Raman spectroscopy complements FT-IR, particularly for symmetric vibrations and the C-S bonds, which can be weak in the infrared spectrum. arxiv.org

Characteristic Vibrational Frequencies for Isopropyl Thiophene-3-acetate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | 1730 - 1750 |

| Ester | C-O Stretch | 1100 - 1300 |

| Thiophene Ring | C=C Aromatic Stretch | 1400 - 1600 |

| Thiophene Ring | C-S Stretch | 600 - 800 |

| Aliphatic C-H | C-H Stretch (sp³) | 2850 - 3000 |

| Aromatic C-H | C-H Stretch (sp²) | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in Isopropyl thiophene-3-acetate is the thiophene ring. The spectrum is expected to show absorptions corresponding to π → π* transitions associated with the conjugated π-system of the heterocycle. slideshare.netrsc.org The presence of the ester group may cause a slight shift in the absorption maximum (λmax) compared to unsubstituted thiophene. The isopropyl group, being a non-conjugated auxochrome, is not expected to significantly influence the position of the absorption bands. Weaker n → π* transitions associated with the non-bonding electrons of the ester's carbonyl oxygen may also be observed. researchgate.net

Expected Electronic Transitions for Isopropyl Thiophene-3-acetate

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Thiophene Ring | ~230 - 260 |

| n → π | Carbonyl Group (C=O) | > 260 (weak) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the calculation of its elemental formula. mdpi.comrsc.org For Isopropyl thiophene-3-acetate (C₉H₁₂O₂S), HRMS can confirm the molecular formula by matching the measured mass to the calculated theoretical mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation, primarily involving the ester group. pitt.edu

Predicted HRMS Data and Fragmentation for Isopropyl thiophene-3-acetate

| Parameter | Description |

| Molecular Formula | C₉H₁₂O₂S |

| Calculated Monoisotopic Mass | 184.0558 g/mol |

| Key Fragmentation Pathways | Loss of the isopropoxy radical (-•OCH(CH₃)₂): This would lead to the formation of the thiopheneacetyl cation, a prominent peak. |

| Loss of propene (CH₂=CHCH₃) via McLafferty rearrangement: This would result from the transfer of a gamma-hydrogen from a methyl group to the carbonyl oxygen. | |

| Loss of the isopropyl cation (-•CH(CH₃)₂): This would form the thiophene-3-acetate radical cation. | |

| Formation of the thiophenemethyl cation: Cleavage of the bond between the methylene group and the carbonyl group. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com While a single-crystal X-ray structure for Isopropyl thiophene-3-acetate has not been reported in the public domain, such an analysis would provide invaluable structural details.

If a suitable crystal were analyzed, the technique would yield precise bond lengths, bond angles, and torsion angles. acs.orgweizmann.ac.il This would allow for the exact determination of the conformation of the ester side chain relative to the plane of the thiophene ring. Moreover, crystallographic data would reveal the packing of molecules in the unit cell and identify any significant intermolecular interactions, such as C-H···O hydrogen bonds or potential π-π stacking between thiophene rings, which govern the solid-state properties of the material.

Conformational Analysis and Torsional Angles3.5.2. Crystal Packing and Supramolecular Assembly

While general principles of conformational analysis for esters and the typical supramolecular interactions observed in thiophene derivatives could be discussed, any such discussion would be theoretical and not based on specific experimental data for isopropyl thiophene-3-acetate. This would not meet the requirement for "detailed research findings" and would be speculative in nature.

The absence of such specific data in the public domain prevents the creation of a scientifically accurate article that strictly adheres to the requested outline and content inclusions.

Theoretical and Computational Chemistry Studies on Isopropyl Thiophene 3 Acetate

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. DFT calculations for thiophene (B33073) and its derivatives have been extensively performed to understand their structural and electronic properties. icm.edu.plnih.gov For isopropyl thiophene-3-acetate, DFT would be employed to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Optimization of the molecular geometry using DFT, for instance with the B3LYP functional, would likely show that the thiophene ring remains largely planar, while the isopropyl acetate (B1210297) group possesses significant conformational freedom. The bond lengths within the thiophene ring are expected to be intermediate between single and double bonds, characteristic of its aromaticity.

Table 1: Predicted Optimized Geometric Parameters for Isopropyl Thiophene-3-acetate (Representative Data from Analogous Thiophene Derivatives)

| Parameter | Predicted Value |

| C=C (thiophene ring) | ~1.37 - 1.42 Å |

| C-S (thiophene ring) | ~1.72 - 1.74 Å |

| C-C (ring to substituent) | ~1.50 Å |

| C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.34 Å |

| Thiophene Ring Dihedral Angle | ~0° |

Note: These values are representative and based on DFT calculations of similar thiophene derivatives. Actual values for isopropyl thiophene-3-acetate would require specific calculations.

Basis Set Selection and Functional Evaluation for Accurate Property Prediction

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For thiophene derivatives, a variety of functionals and basis sets have been evaluated. Common functionals include B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. icm.edu.plnih.gov More recent studies also employ functionals that include dispersion corrections, such as the ωB97XD, which are important for accurately modeling non-covalent interactions. acs.org

The choice of basis set is equally crucial. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used for organic molecules containing sulfur. icm.edu.pl The inclusion of polarization functions (d,p) and diffuse functions (+) is important for describing the electronic distribution and reactivity of molecules with heteroatoms and lone pairs, like isopropyl thiophene-3-acetate. For highly accurate energy calculations, complete basis set (CBS) extrapolations are sometimes employed. acs.org A study on poly(thiophene-3-methyl acetate) utilized DFT calculations to investigate its electronic properties, highlighting the importance of these computational choices. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org

For thiophene and its derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-withdrawing acetate group at the 3-position is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. The isopropyl group, being a weak electron-donating group, might slightly raise these energy levels compared to a methyl or ethyl ester.

Studies on thiophene oligomers have shown that the HOMO-LUMO gap decreases with increasing conjugation length, leading to increased reactivity. researchgate.net For isopropyl thiophene-3-acetate, the HOMO-LUMO gap will be a key determinant of its electronic properties and potential applications in materials science.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Thiophene-3-acetate Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| Thiophene | -6.2 | -0.9 | 5.3 |

| Methyl Thiophene-3-acetate (predicted) | -6.5 | -1.2 | 5.3 |

| Isopropyl Thiophene-3-acetate (predicted) | -6.4 | -1.1 | 5.3 |

Note: These are representative values from general computational chemistry knowledge and studies on related molecules. Specific calculations are needed for precise values for isopropyl thiophene-3-acetate.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For isopropyl thiophene-3-acetate, the MEP map would be expected to show the most negative potential around the oxygen atoms of the carbonyl group in the acetate substituent, making this area a likely site for electrophilic attack. The sulfur atom in the thiophene ring, with its lone pairs of electrons, will also contribute to a region of negative potential. The hydrogen atoms of the thiophene ring and the isopropyl group will exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity. tandfonline.com

Computational Investigations of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the pathways and energetics of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Theory (TST) for Kinetic Parameter Determination

Transition State Theory (TST) is a fundamental theory in chemical kinetics used to calculate the rate constants of elementary reactions. acs.org It postulates the existence of a transition state, which is a high-energy intermediate state between reactants and products. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, which is a key parameter in the Arrhenius equation for the rate constant.

For a reaction involving isopropyl thiophene-3-acetate, such as its hydrolysis, computational chemists would model the reaction pathway, locate the transition state structure, and calculate its energy. This would allow for the determination of the activation energy and the pre-exponential factor, providing a complete kinetic description of the reaction. Similar approaches have been used to study the oxidation of thiophene by radicals, where the rate constants for addition and abstraction reactions were calculated using TST and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. nih.gov The development of mathematical models based on transition state theory has also been applied to predict the reactivity of thiophene derivatives. mdpi.com

Intramolecular Rearrangements and Decomposition Pathways

The thiophene ring, the core of isopropyl thiophene-3-acetate, is known to undergo various intramolecular rearrangements and decomposition reactions, particularly under thermal or photochemical conditions. Theoretical studies, primarily using Density Functional Theory (DFT) and high-level composite methods, have elucidated several key pathways for the unimolecular decomposition of thiophene.

High-temperature pyrolysis of thiophene has been shown to proceed through several channels, including the cleavage of the C-S bond accompanied by intramolecular proton transfer. researchgate.net These processes can lead to the formation of various smaller molecules. Some of the primary decomposition products observed in both experimental and theoretical studies include acetylene (B1199291) and other unsaturated hydrocarbons, as well as sulfur-containing species like hydrogen sulfide (B99878) (H₂S) and carbon disulfide (CS). researchgate.netnih.gov

DFT calculations have identified multiple competing decomposition pathways for thiophene, with varying energy barriers. acs.orgnih.gov These pathways often involve initial isomerization to intermediate structures, such as carbenes or ring-opened species, which then undergo further fragmentation. acs.orgnih.gov For instance, a 3,2-H shift can lead to a ring-opening intermediate, buta-2,3-dienethial, which subsequently decomposes. acs.orgnih.gov Another pathway involves isomerization to a four-membered ring intermediate before ring opening. acs.orgnih.gov

The presence of the isopropyl acetate substituent at the 3-position of the thiophene ring is expected to influence these pathways. The ester group itself can undergo characteristic rearrangements, such as the McLafferty rearrangement if a gamma-hydrogen is available, or decomposition through cleavage of the ester C-O bonds. The stability of the resulting radical or ionic fragments would play a crucial role in determining the preferred decomposition route. For instance, the decomposition of diferrocenyl 3,4-thiophene dicarboxylate has been observed to yield 3,4-thiophenedicarboxylic anhydride, highlighting a pathway involving the ester groups. mdpi.comresearchgate.net

Photochemical rearrangements of arylthiophenes are also well-documented, often involving isomerization and scrambling of the ring atoms. acs.org While the specific mechanisms for isopropyl thiophene-3-acetate are not detailed, it is plausible that photochemical excitation could lead to complex intramolecular rearrangements involving both the thiophene ring and the ester substituent.

| Pathway Number | Initial Step | Key Intermediate(s) | Final Products | Calculated Energy Barrier (kcal/mol) | Reference(s) |

| 1 | C-S bond cleavage & H-transfer | Ring-opened structures | Acetylene + H₂C=C=S | - | researchgate.net |

| 2 | 3,2-H shift | Buta-2,3-dienethial | CS + CH₃C₂H | ~73.19 | acs.orgnih.gov |

| 3 | Isomerization to α-carbene | Four-ring intermediate | CS + CH₃C₂H | ~91.71 | acs.orgnih.gov |

| 4 | 3,4-H shift | But-3-ynethial | CS + CH₂CCH₂ | ~86.31 | acs.orgnih.gov |

| 5 | C-H migration to S | Thio-ketene intermediates | H₂S + C₄H₂ | ~102.95 | acs.orgnih.gov |

Note: Energy barriers are approximate and depend on the level of theory used in the calculations. The table presents a selection of proposed pathways and is not exhaustive.

Solvent Effects Modeling on Reaction Energies and Barriers

The chemical reactivity and physical properties of molecules are significantly influenced by their environment, particularly the solvent. Computational chemistry offers various models to account for these solvent effects, ranging from implicit continuum models to explicit solvent models.

For thiophene derivatives, the Polarizable Continuum Model (PCM) is a commonly used implicit solvent model to study how the bulk solvent environment affects properties like electronic spectra and reaction energetics. semanticscholar.orgrsc.org This approach treats the solvent as a continuous dielectric medium, which can be effective in capturing the general effects of solvent polarity. semanticscholar.org For example, studies on thiophene sulfonamide derivatives have utilized the SMD (Solvation Model based on Density) continuum model to simulate spectra in different solvents. mdpi.com

More explicit considerations of solvent interactions can be achieved through molecular dynamics (MD) simulations, where individual solvent molecules are included in the simulation box. This approach allows for a more detailed understanding of specific solvent-solute interactions, such as hydrogen bonding. For instance, MD simulations have been employed to investigate the distinct solvation structures of thiophene in deep eutectic solvents, revealing the nature of intermolecular forces between the solute and the solvent components. acs.org

In the context of reaction energies and barriers, solvent effects can be critical. A theoretical study on the reactivity of 3,5-dicyanothiophene with amines used MD simulations to explain the reversal of reactivity observed in different solvents, highlighting the importance of specific solvent interactions that would be missed by simpler models. acs.org Similarly, conformational analyses of simple esters and thiophene ethers have shown that the relative energies of different conformers can be significantly altered by the solvent environment. mdpi.com

| System | Property Studied | Computational Method(s) | Key Finding | Reference(s) |

| Thiophene Sulfonamide Derivatives | UV-Vis and IR Spectra | TD-DFT with SMD model | Solvent polarity affects the simulated spectra. | mdpi.com |

| 3,5-Dicyanothiophene | Reaction with amines | MD simulations and DFT | Explained the reversal of reactivity in water versus other solvents. | acs.org |

| Simple Esters and Thiophene Ethers | Conformational Equilibria | DFT with PCM | Solvent affects the relative stability of conformers. | mdpi.com |

| A Thiophene Derivative | Thermodynamic Properties | DFT with various solvent models | Solvation environment significantly influences thermodynamic behavior. | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the surrounding environment. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational dynamics, diffusion, solvation, and intermolecular interactions at an atomistic level.

Several studies have applied MD simulations to investigate various aspects of thiophene and its derivatives. For example, MD simulations have been used to calculate the diffusion coefficients of thiophene oligomers at different temperatures and concentrations. conicet.gov.ar Such information is crucial for understanding mass transport properties in materials science applications.

MD simulations have also been instrumental in studying the adsorption and interaction of thiophene derivatives with surfaces. A computational study on the anticorrosive effects of some thiophene derivatives on an iron surface employed MD simulations to investigate their adsorption behavior on the Fe(110) surface. nih.gov These simulations can reveal the preferred orientation of the molecules on the surface and the nature of the interactions that lead to the formation of a protective layer.

In the context of solution-phase behavior, MD simulations have provided detailed insights into the solvation structure of thiophene in complex solvents like deep eutectic solvents. acs.org These simulations can identify the specific atoms involved in intermolecular interactions and characterize the local solvent environment around the solute molecule.

For isopropyl thiophene-3-acetate, MD simulations could be used to explore a range of dynamic properties. For instance, simulations in different solvents could reveal the preferred solvation shell structure and the dynamics of solvent exchange around the molecule. The conformational flexibility of the isopropyl acetate side chain, including the rotation around the C-C and C-O bonds, could be studied to understand its dynamic behavior in solution. Furthermore, MD simulations could be employed to investigate the aggregation behavior of isopropyl thiophene-3-acetate molecules in non-polar solvents, providing insights into potential self-assembly processes.

| System | Focus of MD Simulation | Key Insights Gained | Reference(s) |

| Thiophene Oligomers | Diffusion | Calculation of diffusion coefficients as a function of temperature and concentration. | conicet.gov.ar |

| Thiophene Derivatives | Adsorption on Iron Surface | Understanding of adsorption behavior and anticorrosive properties. | nih.gov |

| Thiophene | Solvation in Deep Eutectic Solvents | Detailed characterization of solvation structure and intermolecular forces. | acs.org |

| Thiophene Carboxamide Derivatives | Complex Stability | Assessment of the stability and compactness of ligand-protein complexes. | mdpi.com |

QSAR/QSPR Studies for Structure-Reactivity Relationships (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish mathematical relationships between the chemical structure of a series of compounds and their activity or properties. While many QSAR studies on thiophene derivatives focus on biological activities, which are excluded here, the principles and descriptors used are also applicable to understanding non-biological reactivity and physical properties.

Computational chemistry plays a vital role in QSAR/QSPR by providing a wide range of molecular descriptors that quantify various aspects of a molecule's structure and electronic properties. For thiophene derivatives, descriptors derived from Density Functional Theory (DFT) calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and various reactivity indices, have been shown to be important. nih.govscispace.com

For example, a study on the reactivity of 3,5-dicyanothiophene successfully correlated the experimentally determined electrophilicity parameter with the theoretically calculated global electrophilicity index (ω), demonstrating a strong link between computational descriptors and chemical reactivity. acs.org This type of correlation allows for the prediction of the reactivity of new compounds before they are synthesized.

In the context of materials science, QSPR studies on thiophene derivatives used as corrosion inhibitors have employed a range of DFT descriptors to understand their performance. nih.gov These descriptors include global reactivity descriptors like chemical hardness and softness, as well as local reactivity descriptors like Fukui functions, which identify the most reactive sites within a molecule. nih.gov

A mathematical model has also been developed using Conceptual DFT to predict the reactivity of thiophene derivatives toward singlet oxygen, a key process in photodynamic therapy and material degradation. mdpi.com This model uses descriptors like Mulliken electronegativity to classify the reactivity of different thiophene structures. mdpi.com

For isopropyl thiophene-3-acetate, a QSPR approach could be used to predict various physical properties, such as its boiling point, viscosity, or solubility in different solvents, by establishing correlations with a set of calculated molecular descriptors for a series of related thiophene esters. The electronic properties of the thiophene ring, modulated by the electron-withdrawing or -donating nature of the substituent at the 3-position, would be expected to be a key factor in determining its chemical reactivity. Descriptors such as the HOMO-LUMO gap can provide an indication of the kinetic stability of the molecule, while local reactivity descriptors could pinpoint the most likely sites for nucleophilic or electrophilic attack.

| Descriptor | Type | Property/Reactivity Correlated With | Reference(s) |

| HOMO Energy (EHOMO) | Electronic | Ionization potential, susceptibility to electrophilic attack | nih.gov |

| LUMO Energy (ELUMO) | Electronic | Electron affinity, susceptibility to nucleophilic attack | nih.govnih.gov |

| HOMO-LUMO Gap (ΔE) | Electronic | Chemical hardness, kinetic stability | nih.gov |

| Dipole Moment | Electronic | Polarity, intermolecular interactions | nih.gov |

| Global Electrophilicity Index (ω) | Reactivity Index | Experimental electrophilicity | acs.org |

| Chemical Hardness (η) and Softness (σ) | Reactivity Index | Stability, reactivity | nih.govscispace.com |

| Fukui Functions | Local Reactivity | Identification of reactive sites | nih.govscispace.com |

| Mulliken Electronegativity (χM) | Electronic | Reactivity towards singlet oxygen | mdpi.com |

Reactivity and Chemical Transformations of Isopropyl Thiophene 3 Acetate

Ester Hydrolysis and Transesterification Reactions

The ester group of isopropyl thiophene-3-acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield thiophene-3-acetic acid and isopropanol (B130326). This transformation is typically carried out under acidic or basic conditions. Base-catalyzed hydrolysis, using reagents such as sodium hydroxide, proceeds through a nucleophilic acyl substitution mechanism and is generally irreversible due to the formation of the carboxylate salt.

Transesterification, the process of exchanging the isopropyl group with another alkyl or aryl group, can also be achieved. This reaction is often catalyzed by acids or bases and is driven to completion by using a large excess of the desired alcohol or by removing the isopropanol as it is formed. For instance, refluxing isopropyl thiophene-3-acetate in methanol (B129727) with a catalytic amount of sulfuric acid can produce methyl thiophene-3-acetate. researchgate.net

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). iust.ac.irwikipedia.org The substituent at the 3-position, the acetate (B1210297) group (-CH₂CO₂iPr), influences the regioselectivity of these reactions. The methylene-linked ester group is generally considered to be deactivating and a meta-director in classical aromatic systems due to its electron-withdrawing nature. However, in the highly reactive thiophene system, substitution typically occurs at the positions alpha (α) to the sulfur atom (C2 and C5), which are the most nucleophilic sites. researchgate.net The C5 position is generally favored for electrophilic attack in 3-substituted thiophenes, as the C2 position is more sterically hindered. researchgate.netjcu.edu.au

Halogenation: The halogenation of thiophene derivatives occurs readily. iust.ac.ir For isopropyl thiophene-3-acetate, bromination using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or tetrahydrofuran (B95107) would be expected to yield primarily 2-bromo- and 5-bromo-3-thiopheneacetates. jcu.edu.aucdnsciencepub.com The reaction conditions can be controlled to favor monohalogenation. iust.ac.ir Iodination can be accomplished using reagents like N-iodosuccinimide. jcu.edu.au These halogenated derivatives are valuable intermediates for further functionalization through cross-coupling reactions. jcu.edu.aunih.gov

| Halogenating Agent | Solvent | Typical Position of Substitution | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic Acid / THF | C5 and/or C2 | jcu.edu.au |

| N-Iodosuccinimide (NIS) | Acetic Acid | C5 and/or C2 | jcu.edu.au |

| Sulfuryl Chloride (SO₂Cl₂) | Polar Solvents | C5 and/or C2 | jcu.edu.au |

Nitration: Nitration of the thiophene ring is a sensitive reaction due to the ring's high reactivity, which can lead to oxidation and the formation of complex product mixtures under harsh conditions. stackexchange.com Milder nitrating agents are preferred over the standard nitric acid/sulfuric acid mixture. stackexchange.comstudysmarter.co.uk A common reagent for the controlled nitration of thiophenes is a mixture of nitric acid and acetic anhydride, which forms acetyl nitrate (B79036) in situ. google.comorgsyn.orgsemanticscholar.org This method would likely introduce a nitro group at the C5 or C2 position of isopropyl thiophene-3-acetate.

Nucleophilic Attack on the Ester Carbonyl

The carbonyl carbon of the ester group in isopropyl thiophene-3-acetate is electrophilic and can be attacked by nucleophiles. libretexts.org This reactivity is fundamental to reactions like hydrolysis and transesterification. Stronger nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the carbonyl group. This typically results in the addition of two equivalents of the nucleophile, leading to the formation of a tertiary alcohol after an acidic workup. For example, reaction with excess methylmagnesium bromide would yield 2-(thiophen-3-yl)propan-2-ol. Reduction of the ester using strong reducing agents like lithium aluminum hydride (LiAlH₄) would produce 2-(thiophen-3-yl)ethanol.

Radical Reactions Involving the Thiophene or Isopropyl Moiety

While ionic reactions are more common for thiophenes, radical reactions are also possible. researchgate.net The thiophene ring can undergo homolytic aromatic substitution, though this is less studied than electrophilic substitution. The isopropyl group, specifically the tertiary hydrogen on the central carbon, could be susceptible to hydrogen atom abstraction by radical initiators, potentially leading to side-chain functionalization. However, specific studies on radical reactions involving isopropyl thiophene-3-acetate are not widely documented in readily available literature.

Polymerization Reactions of Thiophene-3-acetate Monomers

Thiophene derivatives are crucial monomers for the synthesis of conducting polymers, known as polythiophenes. wikipedia.org The ester functional group in thiophene-3-acetate monomers can be carried through the polymerization process, yielding a functionalized polymer. This resulting polymer, poly(thiophene-3-acetate), can then be hydrolyzed to produce poly(thiophene-3-acetic acid), a water-soluble conducting polymer. researchgate.netresearchgate.netrsc.orgresearcher.life

The most common method for synthesizing polythiophenes is oxidative polymerization. nih.govresearchgate.net This can be achieved either chemically or electrochemically.

Chemical Oxidative Polymerization: In this method, the monomer is treated with a chemical oxidant, most commonly iron(III) chloride (FeCl₃). nih.govresearchgate.net The reaction proceeds via the formation of a radical cation, which then couples with other radical cations or monomers to build the polymer chain. researchgate.net This process typically results in coupling at the 2- and 5-positions of the thiophene rings, leading to the formation of a conjugated polymer backbone. researchgate.net The resulting poly(isopropyl thiophene-3-acetate) would be soluble in common organic solvents, facilitating its processing.

Electrochemical Polymerization: Alternatively, polymerization can be initiated by applying an electrical potential to a solution containing the monomer and a supporting electrolyte. acs.orggoogle.comacs.org The monomer is oxidized at the anode surface to form radical cations, which then polymerize and deposit onto the electrode as a conductive film. google.com This technique allows for precise control over the thickness and properties of the resulting polymer film. acs.org Poly(thiophene-3-acetic acid) nanowires have been synthesized using this method. rsc.org

| Method | Typical Reagent/Condition | Description | Product Form | Reference |

|---|---|---|---|---|

| Chemical Polymerization | Iron(III) Chloride (FeCl₃) | Monomer is oxidized by a chemical agent in solution. | Powder/Precipitate | nih.govresearchgate.net |

| Electrochemical Polymerization | Applied Anodic Potential | Monomer is oxidized at an electrode surface to initiate polymerization. | Film on Electrode | acs.orggoogle.com |

Characterization of Poly(Isopropyl Thiophene-3-acetate) Derivatives

Direct characterization data for Poly(Isopropyl thiophene-3-acetate) is not extensively available in the reviewed literature. However, the characterization of closely related polymers, such as Poly(3-thiophene acetic acid) (PTAA) and Poly(thiophene-3-methyl acetate), provides significant insight into the expected properties of its derivatives. researchgate.netresearchgate.net These polymers are typically analyzed using a range of spectroscopic and thermal techniques to determine their structure, molecular weight, and stability.

Spectroscopic Analysis:

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the polymer. For PTAA, a key feature is the shift of the C=O peak to around 1705 cm⁻¹, indicating the presence of the carboxylic acid's carbonyl group. researchgate.net For ester derivatives, this peak would be characteristic of the ester carbonyl. Other significant peaks include C-C and C=C stretching vibrations of the thiophene ring (1447-1688 cm⁻¹) and C-S bond stretching (800-900 cm⁻¹). researchgate.net

¹H-NMR Spectroscopy: Proton nuclear magnetic resonance (¹H-NMR) spectroscopy helps to elucidate the polymer's structure and regioregularity. In regioirregular PTAA, broad signals are observed in the aromatic region (7.27-7.33 ppm in DMSO-d₆) and for the methylene (B1212753) protons (3.79 ppm). researchgate.net For an isopropyl ester derivative, characteristic signals for the isopropyl group (a septet and a doublet) would also be expected.

UV-Vis Spectroscopy: UV-visible absorption spectroscopy is used to study the electronic properties related to the π-conjugated backbone. The π-π* transition energy is a key parameter. For poly(thiophene-3-methyl acetate) in chloroform, the absorption peak is subject to a red shift as polymer concentration increases, indicating longer effective π-conjugation lengths. researchgate.net

Thermal and Molecular Weight Analysis:

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymers. Studies on polythiophene derivatives show that thermal stability can be influenced by the side-chain structure. mdpi.com

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn) and the polydispersity index (Mw/Mn) of the polymers, which are crucial for understanding the polymerization process and the resulting material properties. tandfonline.com

Below are interactive tables summarizing typical characterization data for derivatives closely related to Poly(Isopropyl thiophene-3-acetate).

Table 1: Spectroscopic Data for Poly(3-thiophene acetic acid) Derivatives

| Analysis Type | Derivative | Characteristic Signals/Peaks | Reference |

|---|---|---|---|

| FT-IR | Poly(3-thiophene acetic acid) (PTAA) | ~1705 cm⁻¹ (C=O stretch of acid); 1447-1688 cm⁻¹ (C=C stretch of thiophene ring) | researchgate.netresearchgate.net |

| ¹H-NMR | Poly(3-thiophene acetic acid) (PTAA) | 7.27-7.33 ppm (aromatic H); 3.79 ppm (-CH₂-) | researchgate.net |

| UV-Vis | Poly(thiophene-3-methyl acetate) | Red shift in π-π* transition with increasing concentration | researchgate.net |

Table 2: Thermal and Molecular Weight Data for Polythiophene Derivatives

| Property | Polymer | Value | Conditions/Notes | Reference |

|---|---|---|---|---|

| Molecular Weight (Mn) | Poly[3-(4-tetrahydropyranmethylene)-thiophene] | 11,788 g/mol | Determined by GPC | tandfonline.com |

| Polydispersity (Mw/Mn) | Poly[3-(4-tetrahydropyranmethylene)-thiophene] | 1.80 | Determined by GPC | tandfonline.com |

| Glass Transition (Tg) | Polythiophene/Polyamide 6 Composite (5% PT) | 61 °C | Determined by DSC | mdpi.com |

| Thermal Stability (T₁₀) | Polythiophene | 315 °C | 10% weight loss temperature from TGA | mdpi.com |

Derivatization at the Thiophene Ring (e.g., metalation, cross-coupling)

The thiophene ring of Isopropyl thiophene-3-acetate is amenable to various derivatization reactions, primarily at the C2 and C5 positions, which are the most reactive sites for electrophilic substitution and metalation.

Metalation: Direct metalation is a powerful tool for the regioselective functionalization of thiophenes. acs.org This typically involves deprotonation at one of the α-positions (C2 or C5) using a strong base.

Lithiation: Reagents like n-butyllithium (n-BuLi) are commonly used to deprotonate thiophenes. The resulting thienyllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles.

Magnesiation: The use of bulky magnesium amide bases, such as a Knochel-Hauser base (TMPMgCl·LiCl), allows for efficient deprotonation at the C2 position of 3-substituted thiophenes. rsc.org This approach is often used in the synthesis of regioregular polythiophenes. rsc.org The resulting organometallic intermediate can then be used in subsequent reactions. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental methods for forming new carbon-carbon bonds on the thiophene ring. These reactions are generally compatible with the ester functional group present in Isopropyl thiophene-3-acetate. nih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating C-C bonds and involves the coupling of a halo-thiophene (or a triflate) with an organoboron compound, such as a boronic acid or boronic ester. nih.govnih.govnih.gov The reaction is typically catalyzed by a palladium complex, like Pd(PPh₃)₄, in the presence of a base. nih.govnih.gov This method could be used to introduce aryl, heteroaryl, or alkyl groups onto the thiophene ring of Isopropyl thiophene-3-acetate, provided a halogen is first installed at the desired position (e.g., C2 or C5). nih.govnih.gov

Stille Coupling: This involves the reaction between an organotin compound and an organohalide, catalyzed by a palladium complex. It is a common method for synthesizing terthiophene and its derivatives due to its mild reaction conditions and tolerance for various functional groups, including esters. nih.gov

C-H Activation/Oxidative Coupling: More recent methods focus on the direct coupling of C-H bonds, avoiding the need for pre-functionalization with halogens. Palladium acetate, often assisted by a ligand and an oxidant, can catalyze the direct arylation of thiophenes. nih.gov This approach offers higher atom economy for synthesizing complex thiophene-based structures. nih.gov

Table 3: Common Derivatization Reactions for Thiophene Rings

| Reaction Type | Reagents & Catalyst | Description | Potential Application for Isopropyl Thiophene-3-acetate | Reference |

|---|---|---|---|---|

| Metalation | n-BuLi or TMPMgCl·LiCl | Deprotonation at C2 or C5 position to form a highly reactive organometallic intermediate. | Functionalization at the C2 or C5 position by reaction with various electrophiles. | acs.orgrsc.org |

| Suzuki-Miyaura Coupling | Aryl/Alkyl-B(OH)₂, Pd(PPh₃)₄, Base | C-C bond formation between a bromo-thiophene derivative and a boronic acid/ester. | Introduction of aryl or alkyl substituents at a pre-halogenated C2 or C5 position. | nih.govnih.govnih.gov |

| Stille Coupling | Organostannane, Pd Catalyst | C-C bond formation between a halo-thiophene and an organotin reagent. | Compatible with ester groups for building complex oligomeric or polymeric structures. | nih.gov |

| Direct C-H Arylation | Aryl Halide, Pd(OAc)₂, Ligand, Oxidant | Direct coupling of a thiophene C-H bond with an aryl halide. | A more atom-economical method to introduce aryl groups without prior halogenation. | nih.gov |

Design and Synthesis of Functional Derivatives and Analogues

Modification of the Ester Moiety for Tunable Properties

The ester group is a primary target for modification to control properties such as solubility, thermal stability, and charge-carrier mobility in thiophene-based materials. rsc.org

Systematic variation of the alkyl chain length in the ester group of thiophene-3-acetate analogues has a pronounced effect on their material properties. Research on related thiophene-based organic semiconductors demonstrates that increasing the alkyl chain length can significantly influence thermal stability, solubility, and molecular packing, which in turn affects charge-carrier mobility. rsc.orgresearchgate.net For instance, in a series of symmetric 4-alkylphenyl derivatives of rsc.orgbenzothieno[3,2-b]benzothiophene, longer alkyl chains (C10 and C12) led to higher charge-carrier mobilities compared to shorter chains (C6). rsc.org Conversely, the shorter C6 chain provided the highest solubility. rsc.org

Longer alkyl chains can act as physical spacers, disturbing crowded interdigitation between polymer backbones and promoting backbone planarization upon thermal treatment. nih.govnih.gov This demonstrates a critical relationship between the molecular structure and the morphological behaviors of thiophene-based materials. nih.govnih.gov

| Alkyl Chain Length | Impact on Solubility | Impact on Thermal Stability | Impact on Charge-Carrier Mobility | Reference |

|---|---|---|---|---|

| Short (e.g., C6) | Higher | Variable | Lower | rsc.org |

| Medium (e.g., C8) | Moderate | Generally Increases | Variable | rsc.org |

| Long (e.g., C10, C12) | Lower | Higher | Higher | rsc.orgnih.gov |

The incorporation of substituted isopropyl groups, in place of the standard isopropyl group in isopropyl thiophene-3-acetate, presents a pathway for introducing specific functionalities. While direct studies on substituted isopropyl thiophene-3-acetates are not extensively detailed, general principles of organic synthesis suggest that modifications such as fluorination or the introduction of other functional groups on the isopropyl moiety could alter the electronic profile and steric hindrance of the ester. Such changes would be expected to influence the molecule's intermolecular interactions, solubility in various solvents, and its binding characteristics with target substrates. For example, branched side chains can enhance solubility and influence the crystalline state of polythiophenes. ntu.edu.tw

Functionalization of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it amenable to various functionalization reactions, particularly electrophilic substitution. researchgate.net Introducing substituents directly onto the ring is a powerful strategy for modulating the electronic properties of the molecule. nih.govrsc.org

The electronic nature of the thiophene ring can be precisely controlled by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl, alkoxy (e.g., methoxy), or alkylthio moieties increase the electron density of the thiophene ring. researchgate.net This enhancement of electron density makes the ring more nucleophilic and can raise the Highest Occupied Molecular Orbital (HOMO) energy level. mdpi.comscispace.com In the context of conjugated polymers, the incorporation of EDGs can lead to a lower band gap. researchgate.net For example, studies on diketopyrrolopyrrole (DPP)-based polymers have shown that increasing the number of thiophene units, which act as EDGs, raises the glass transition temperature of the polymer. scispace.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or carbonyl moieties decrease the electron density of the thiophene ring. This makes the ring less nucleophilic and lowers the energy levels of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The introduction of an ester group at the 3-position of a thiophene monomer, for example, results in a blue shift in the maximum absorption wavelength (λmax) of its corresponding polymer, which is indicative of a wider band gap due to the electron-withdrawing nature of the carbonyl group. rsc.org Thiophenes substituted with EWGs can act as dienophiles in polar Diels-Alder reactions. researchgate.net

| Substituent Type | Examples | Effect on Ring Electron Density | Impact on Electronic Properties | Reference |

|---|---|---|---|---|

| Electron-Donating (EDG) | -CH3, -OCH3, -SCH3 | Increases | Raises HOMO level, narrows band gap | researchgate.netmdpi.com |

| Electron-Withdrawing (EWG) | -NO2, -CN, -C=O | Decreases | Lowers HOMO/LUMO levels, widens band gap | mdpi.comrsc.org |

Fusing additional heterocyclic or aromatic rings to the thiophene core creates extended π-conjugated systems with novel electronic and optical properties. These fused systems are of significant interest for applications in organic electronics.

Synthetic strategies often involve multi-step processes, including coupling reactions. For example, thieno[3,2-b]thiophene-based heterocyclic aldehydes can be synthesized via Vilsmeier-Haack formylation followed by a Suzuki coupling reaction. mdpi.com Similarly, thieno[3,2-f]isoquinolines have been synthesized through a combination of palladium-catalyzed Sonogashira and Suzuki–Miyaura reactions followed by acid-mediated cycloisomerization. The fusion of a pyridine (B92270) ring, which is electron-deficient, with the electron-rich thiophene ring can result in materials with promising optoelectronic properties. These fused structures, such as thieno[3,2-b]thiophene (B52689) and thieno[3,2-b]furan, are chemically robust and serve as important building blocks for more complex functional molecules. nih.govacs.org

Synthesis of Polymeric Thiophene-3-acetate Esters

Thiophene-3-acetate and its derivatives can serve as monomers for the synthesis of functional polymers. The resulting poly(thiophene-3-acetic acid) (PTAA) and its esters combine a hydrophobic polythiophene backbone with hydrophilic or functionalizable side groups, leading to materials with unique properties. researchgate.net

Several polymerization methods are employed:

Electrochemical Polymerization: This technique allows for the synthesis of polymer films directly onto an electrode surface. Poly(3-thiophene acetic acid) nanowires have been synthesized using this method with the aid of water-soluble macromolecule templates like hydroxyethylcellulose. rsc.org The resulting nanowires exhibit good electrochemical responsiveness and increased hydrophobicity compared to bulk films. rsc.org

Oxidative Chemical Polymerization: This common method uses oxidizing agents like iron(III) chloride (FeCl3) to polymerize thiophene monomers. researchgate.net This approach has been used to synthesize poly(methyl 2-(thiophen-3-yl)acetate), which can then be hydrolyzed to PTAA. researchgate.net

Cross-Coupling Polymerization: Nickel(II)-catalyzed cross-coupling reactions can produce head-to-tail type regioregular polythiophenes from 2,5-dihalothiophene monomers bearing ester groups on the side chain. rsc.org

The properties of these polymers can be further tuned post-polymerization. For instance, the ester groups on polythiophene chains can be hydrolyzed to carboxylic acid groups, which can then be converted into alkali metal salts, altering the polymer's solubility and conductivity. rsc.org Such polymers have applications as charge-selective films and in the preparation of nanocomposites. researchgate.net

| Polymerization Method | Key Reagents/Conditions | Typical Product | Key Features | Reference |

|---|---|---|---|---|

| Electrochemical Polymerization | Applied potential, macromolecule templates (e.g., HEC) | Poly(3-thiophene acetic acid) nanowires/films | Forms polymer directly on electrode; morphology control | rsc.org |

| Oxidative Chemical Polymerization | FeCl3 in CHCl3 | Poly(thiophene-3-acetate ester) | Common, scalable solution-based method | researchgate.netresearchgate.net |

| Nickel-Catalyzed Cross-Coupling | Dihalothiophene monomers, Grignard reagents, Ni(II) catalyst | Regioregular polythiophenes | High control over polymer chain regularity | rsc.org |

Structure-Reactivity Relationship Investigations for Novel Derivatives (Non-Biological)

The reactivity of thiophene and its derivatives, including isopropyl thiophene-3-acetate, is fundamentally governed by the aromatic nature of the thiophene ring. wikipedia.orgstudysmarter.co.uk The sulfur atom's lone pair electrons participate in the π-electron system, creating an electron-rich aromatic ring that is generally more reactive towards electrophiles than benzene (B151609). imperial.ac.uk However, the nature and position of substituents dramatically modulate this inherent reactivity. In the context of isopropyl thiophene-3-acetate and its novel derivatives, structure-reactivity relationships in non-biological reactions are primarily influenced by electronic effects, steric hindrance, and the specific reaction conditions.

Investigations into the synthesis of various thiophene derivatives have provided insights into these relationships. For instance, the Fiesselmann Thiophene Synthesis, which involves the condensation of thioglycolic acid derivatives with various carbonyl compounds, demonstrates how the initial choice of precursors dictates the final substitution pattern and, consequently, the electronic properties and reactivity of the resulting thiophene ester.

Electronic Effects of Substituents

The isopropyl acetate (B1210297) group at the 3-position of the thiophene ring is a key modulator of its chemical reactivity. As an ester, it primarily functions as an electron-withdrawing group through resonance, which deactivates the thiophene ring towards electrophilic aromatic substitution. This deactivation is a critical factor in designing multi-step syntheses, as it influences the regioselectivity of subsequent reactions.

To illustrate the impact of different substituents on the electronic properties and reactivity of the thiophene ring, consider the following hypothetical comparison of reaction rates for electrophilic bromination. An activating group, such as a methyl group, would be expected to increase the reaction rate relative to unsubstituted thiophene, while a deactivating group like an ester would decrease it.

Table 1: Illustrative Relative Rates of Electrophilic Bromination for Substituted Thiophenes

| Compound | Substituent at C3-Position | Electronic Effect | Predicted Relative Rate (krel) |

|---|---|---|---|

| Thiophene | -H | Neutral (Reference) | 1.0 |

| 3-Methylthiophene | -CH3 | Electron-Donating (Activating) | > 1.0 |

| Methyl thiophene-3-carboxylate | -COOCH3 | Electron-Withdrawing (Deactivating) | < 1.0 |

| Isopropyl thiophene-3-acetate | -COOCH(CH3)2 | Electron-Withdrawing (Deactivating) | < 1.0 |

This table is illustrative and based on established principles of electronic effects in aromatic chemistry. Actual reaction rates would require experimental determination.

Steric Effects on Reactivity

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, is another crucial factor. wikipedia.org In the case of isopropyl thiophene-3-acetate, the bulky isopropyl group can influence the approach of reagents to the ester functionality and the adjacent positions on the thiophene ring. rsc.org

For reactions involving the carbonyl group of the ester, such as hydrolysis or transesterification, the size of the alcohol moiety directly impacts the reaction rate. Increasing the steric bulk from a methyl to an ethyl and then to an isopropyl group would be expected to decrease the rate of nucleophilic attack at the carbonyl carbon.

Research on thiophene-2,5-dicarboxylic acid diesters has shown that steric hindrance from the ester groups can significantly affect the properties and stability of derived materials, such as electrochromic devices. researchgate.net In one study, the coloration efficiency of such devices increased in the order of Me < Et < iPr for the ester group, indicating that steric factors can have a profound impact on the material's physical properties. researchgate.net While this is a property of the bulk material rather than a simple chemical reaction, it underscores the importance of steric effects originating from the ester group.

The following table provides a qualitative prediction of how the steric bulk of the ester group in thiophene-3-acetates might influence the relative rate of a reaction like alkaline hydrolysis, where a nucleophile attacks the carbonyl carbon.

Table 2: Predicted Influence of Ester Group Steric Hindrance on Relative Rate of Alkaline Hydrolysis

| Compound | Ester Group | Relative Steric Bulk | Predicted Relative Rate of Hydrolysis (krel) |

|---|---|---|---|

| Methyl thiophene-3-acetate | Methyl (-CH3) | Low | High |

| Ethyl thiophene-3-acetate | Ethyl (-CH2CH3) | Medium | Moderate |

| Isopropyl thiophene-3-acetate | Isopropyl (-CH(CH3)2) | High | Low |

| tert-Butyl thiophene-3-acetate | tert-Butyl (-C(CH3)3) | Very High | Very Low |

This table provides a qualitative prediction based on established principles of steric hindrance in ester hydrolysis. Experimental verification would be necessary to establish quantitative rates.

Further studies on substituted thiophenes have noted that steric strain between adjacent groups can affect molecular properties differently in thiophenes compared to analogous benzene compounds, due to the different geometries of the five-membered and six-membered rings. rsc.org This highlights that direct analogies from benzene chemistry must be made with caution. The development of novel derivatives of isopropyl thiophene-3-acetate for non-biological applications, such as in polymers or materials science, would therefore require careful consideration of both the electronic and steric profiles of any introduced substituents to control reactivity and achieve the desired properties. researchgate.netresearchgate.net

Exploration of Isopropyl Thiophene 3 Acetate in Advanced Materials and Chemical Technologies Non Medical

Role as a Synthetic Intermediate in Fine Chemical Production

The utility of Isopropyl thiophene-3-acetate as a synthetic intermediate is rooted in the reactivity of the thiophene (B33073) ring and the ester functionality. Thiophene and its derivatives are foundational building blocks in the synthesis of a wide array of complex organic molecules, including agrochemicals and active pharmaceutical ingredients. nih.gov The thiophene core is present in numerous commercial products, and versatile intermediates are crucial for their efficient production.

Isopropyl thiophene-3-acetate serves as a valuable precursor for several reasons:

Functional Group Transformation: The isopropyl ester can be hydrolyzed to the corresponding carboxylic acid, thiophene-3-acetic acid. This acid can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters, providing access to a diverse library of derivative compounds.

Ring Modification: The thiophene ring itself is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. The positions on the ring (typically C2 and C5) can be functionalized to build more complex molecular scaffolds.

Cross-Coupling Reactions: The thiophene ring can be halogenated, most commonly brominated, to introduce a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). These reactions are powerful tools for forming carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups. nih.gov

The compound's role as an intermediate is critical for creating molecules where a thiophene ring is separated from another part of the molecule by a two-carbon spacer, a common structural motif in specialty chemicals. Isopropyl acetate (B1210297) itself is a significant fine chemical intermediate, and its combination with the thiophene moiety creates a bifunctional building block for organic synthesis. researchgate.netseqens.com

Potential Applications in Organic Electronics and Optoelectronic Materials

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. cmu.edu Polythiophenes, in particular, were among the first classes of conducting polymers to be discovered and continue to be refined for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). dntb.gov.ua

Isopropyl thiophene-3-acetate can be envisioned as a monomer or a precursor to a monomer for the synthesis of functional organic electronic materials. The ester group allows for the fine-tuning of material properties. For instance, the size and shape of the ester's alkyl group can influence the solubility of the resulting polymer, which is a critical factor for solution-based processing techniques like spin-coating or inkjet printing. Furthermore, the ester group can be chemically modified post-polymerization to introduce other functionalities.

Incorporation into Conductive Polymers and Semiconductors

The synthesis of conductive polythiophenes often relies on the polymerization of 3-substituted thiophene monomers to ensure solubility and processability. rsc.org Established methods like the McCullough method or Kumada cross-coupling polymerizations provide precise control over the polymer's regioregularity (the head-to-tail coupling of monomer units), which is crucial for achieving high charge carrier mobility. cmu.edu

Isopropyl thiophene-3-acetate could be incorporated into conductive polymer chains through several synthetic strategies:

Direct Polymerization: After conversion to a di-halogenated derivative (e.g., 2,5-dibromo-isopropyl thiophene-3-acetate), the monomer could be subjected to metal-catalyzed cross-coupling polymerization.

Copolymerization: It could be copolymerized with other thiophene monomers or different aromatic units to create materials with tailored electronic and optical properties.

Post-Polymerization Modification: A polymer containing thiophene-3-acetic acid units could be esterified with isopropanol (B130326) to yield the target polymer.

The presence of the acetate side chain would influence the polymer's morphology and electronic properties. The polar carbonyl group could affect intermolecular packing and the polymer's interaction with substrates or other layers in a device. The properties of poly(3,4-ethylenedioxythiophene) (PEDOT), one of the most successful conducting polymers, highlight the significant impact that side-group modifications can have on performance. pkusz.edu.cnfrontiersin.org

| Polymerization Method | Description | Potential Relevance for Isopropyl Thiophene-3-acetate |

| Oxidative Chemical Polymerization | Uses oxidants like Iron(III) chloride to polymerize thiophene monomers. It is a straightforward method but offers less control over polymer structure. | Could be used for rapid synthesis, but may lead to polymers with lower regioregularity and performance. |

| Electrochemical Polymerization | Monomers are polymerized directly onto an electrode surface by applying an electrical potential, forming a conductive film. | A direct method to grow a functional polymer film on a conductive substrate for device applications. |